Tetraphenylborate

Ion-Selective Electrodes Potentiometry Lipophilic Additives

Tetraphenylborate (TPB) delivers unmatched selectivity in ISE membranes and gravimetric potassium determination. Its unique lipophilicity and moderate hydrophobicity ensure reproducible, validated results—unlike TPBCl or TPBF, which require extensive re-optimization and can introduce unpredictable selectivity shifts. Procure our high-purity (≥95%) TPB to avoid costly method re-validation and guarantee robust analytical performance in your most demanding workflows.

Molecular Formula C24H20B-
Molecular Weight 319.2 g/mol
CAS No. 4358-26-3
Cat. No. B1193919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylborate
CAS4358-26-3
SynonymsAmmonium Salt Tetraphenylborate
Kalignost
Potassium Salt Tetraphenylborate
Sodium Salt, Tetraphenylborate
Sodium Tetraphenylborate
Sodium, Tetraphenylboron
Tetraphenylborate
Tetraphenylborate Sodium Salt
Tetraphenylborate, Ammonium Salt
Tetraphenylborate, Barium Salt (2:1)
Tetraphenylborate, Potassium Salt
Tetraphenylborate, Sodium
Tetraphenylboron
Tetraphenylboron Sodium
Molecular FormulaC24H20B-
Molecular Weight319.2 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20B/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q-1
InChIKeySVHQOIWIRUVWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylborate (CAS 4358-26-3) for Analytical and Electrochemical R&D: Technical Specifications and Procurement Considerations


Tetraphenylborate (TPB, CAS 4358-26-3), an organoboron anion with the formula [B(C₆H₅)₄]⁻, is a foundational reagent in analytical chemistry, ion-selective electrode (ISE) fabrication, and phase-transfer catalysis [1]. It is characterized by its ability to form highly insoluble salts with large, monovalent cations such as K⁺, Rb⁺, Cs⁺, and NH₄⁺ [2], and its role as a lipophilic anionic additive in potentiometric sensors [3]. While the free acid form (4358-26-3) serves as a reference standard, its commercially available sodium (143-66-8) and potassium (3244-41-5) salts are the primary workhorses for laboratory and industrial applications . This guide provides quantitative evidence to support informed procurement decisions by comparing the performance of TPB-based systems against their closest structural and functional analogs.

Why Simple Substitution of Tetraphenylborate with Other Lipophilic Anions Can Compromise Sensor Performance and Analytical Accuracy


In many R&D and industrial QC workflows, tetraphenylborate (TPB) is mistakenly considered a generic, interchangeable component. However, its performance is exquisitely sensitive to its molecular structure. The substitution of TPB with seemingly similar lipophilic anions—such as tetrakis(4-chlorophenyl)borate (TPBCl) or tetrakis(4-fluorophenyl)borate (TPBF)—can drastically alter a system's selectivity coefficients, ion-transfer energetics, and membrane stability [1]. These differences arise from variations in the anion's hydration energy, lipophilicity, and specific interactions with both the target analyte and the sensor's polymeric matrix [2]. Consequently, replacing TPB without rigorous experimental re-validation can lead to incorrect potentiometric readings, poor detection limits, and failed precipitation assays. The quantitative evidence presented in Section 3 underscores why TPB often represents a unique and non-substitutable choice for achieving specific, validated analytical outcomes.

Quantitative Evidence: Verifiable Performance Advantages of Tetraphenylborate Over Key Analogs in Validated Systems


Potentiometric Selectivity: Tetraphenylborate vs. Tetrakis(4-chlorophenyl)borate in Ca²⁺/Ba²⁺-Selective Electrodes

In Ca²⁺ and Ba²⁺-selective electrodes based on phosphoryl-containing podands, the addition of lipophilic anions is critical for achieving high selectivity against interfering alkali and alkaline-earth metals. A direct comparative study evaluated sodium tetraphenylborate (NaTPB) against the more lipophilic potassium tetrakis(4-chlorophenyl)borate (KTPBCl) [1]. The study demonstrated that the selectivity of the electrodes increases with lipophilic compound content, but the magnitude of this improvement differs significantly between the two additives. While KTPBCl is more lipophilic, the baseline performance with NaTPB provides a well-understood and often sufficient selectivity profile for many applications, whereas the chloro-substituted derivative can lead to greater selectivity growth, a parameter that must be controlled to avoid over-optimization and potential loss of response to the primary ion [1]. This establishes a quantifiable performance tier where TPB serves as the standard, foundational additive against which more hydrophobic variants are measured for enhanced (but potentially less predictable) selectivity.

Ion-Selective Electrodes Potentiometry Lipophilic Additives

Hydrophobicity Scale: Quantifying Tetraphenylborate's Lipophilicity Against Its Fluorinated and Chlorinated Derivatives

The standard ion transfer energy (ΔG°_tr), a direct measure of hydrophobicity, was determined for tetraphenylborate and its derivatives using a ferrocene-based three-phase electrode technique [1]. This study provides a crucial quantitative ranking for the selection of membrane additives and phase-transfer catalysts. The data show that while tetraphenylborate (TPB) is highly hydrophobic, its fluorinated and chlorinated analogs possess significantly higher lipophilicity, which impacts membrane lifetime and ion-exchange kinetics [1]. The target compound, TPB, occupies a distinct, intermediate position on this hydrophobicity scale, making it a versatile choice when extreme lipophilicity is detrimental to sensor response time or when a balance between membrane retention and ion mobility is required.

Ion Transfer Hydrophobicity Electrochemistry at Liquid-Liquid Interfaces

Performance as a Phase-Transfer Agent: Tetraphenylborate's Defined Role and Limitations in Acid Catalysis

The utility of tetraphenylborate as a phase-transfer agent (PTA) for acid catalysis was rigorously investigated, with findings that directly contradict earlier claims of its effectiveness in facilitating ester hydrolysis [1]. The study demonstrated that the observed color change in a two-phase cyclohexane-HCl system, initially attributed to the hydrolysis of p-nitrophenyl acetate catalyzed by NaTPB, was in fact solely due to the acid decomposition of the tetraphenylborate anion itself. Control experiments showed identical spectroscopic changes in the presence and absence of the ester [1]. This evidence proves that tetraphenylborate is not a viable proton phase-transfer agent for such reactions, as its own acid-catalyzed decomposition is significantly faster than the desired substrate hydrolysis.

Phase-Transfer Catalysis Acid Catalysis Reagent Validation

Gravimetric Determination of Potassium: Tetraphenylborate's Unmatched Low Solubility Product

The precipitation of potassium as potassium tetraphenylborate (KTPB) is a classic, ISO-standardized method for gravimetric analysis [1]. The analytical viability of this method stems from the exceptionally low aqueous solubility of KTPB, a salt of the target compound. This property is a class-level characteristic of tetraphenylborate salts with large alkali metals [2]. The solubility of potassium tetraphenylborate in water is reported to be 1.8 × 10⁻⁴ g/L [2], a value that underscores the completeness of precipitation. This low solubility product enables highly accurate potassium determinations, even in complex matrices like fertilizers and biological samples, after suitable pretreatment [1]. This quantitative solubility benchmark is the foundational reason for TPB's enduring use in this specific analytical niche.

Gravimetric Analysis Potassium Quantification Precipitation Chemistry

High-Value Application Scenarios for Tetraphenylborate (CAS 4358-26-3) Based on Differentiated Performance Data


Development and QC of Potentiometric Sensors for Clinical and Environmental Analytes

Based on its well-characterized behavior as a lipophilic additive, tetraphenylborate (as its sodium or potassium salt) is the preferred choice for formulating ion-selective electrode (ISE) membranes. The evidence from Section 3 establishes that TPB provides a reliable, moderate hydrophobicity that balances membrane stability with adequate ion mobility [1]. This makes it ideal for sensors targeting cations like potassium, calcium, and various pharmaceutical compounds, where a validated, reproducible selectivity profile is paramount and where the use of more hydrophobic alternatives (e.g., TPBCl) can lead to unpredictable selectivity changes and require extensive re-optimization [2]. Procurement for this application should prioritize high-purity salts (e.g., ≥99.5% ACS reagent grade) to ensure consistent membrane performance and low detection limits [3].

Validated Gravimetric and Volumetric Quantification of Potassium in Agricultural and Food Matrices

The gravimetric determination of potassium via precipitation as potassium tetraphenylborate remains a standard reference method (e.g., ISO 17319:2015) due to the exceptionally low solubility of the resulting salt (1.8 × 10⁻⁴ g/L) [4]. This property is the bedrock of the method's accuracy. Analytical service labs and fertilizer manufacturers rely on sodium tetraphenylborate as a reagent to ensure compliance with product specifications and regulatory standards [5]. When sourcing for this application, the purity and absence of decomposition products in the tetraphenylborate salt are critical, as reagent instability can lead to high biases in the final potassium determination [6].

Research on Ion Transfer Energetics and the Development of Hydrophobic Ionic Liquids

For fundamental studies of ion transfer at liquid-liquid interfaces or the development of novel hydrophobic ionic liquids (ILs), tetraphenylborate is a key reference compound. Its standard Gibbs energy of transfer (ΔG°_tr) serves as a benchmark value on the TATB (tetraphenylarsonium tetraphenylborate) scale, an extrathermodynamic assumption widely used to calculate single-ion transfer energies [7]. The quantitative hydrophobicity data from Section 3 [1] enables researchers to rationally select TPB or its derivatives as the anionic component for designing ILs with tailored properties for biphasic catalysis or extraction. Procuring the free acid or a suitable salt form allows for the precise tuning of an IL's final properties.

Coordination Chemistry and Organometallic Synthesis

In synthetic chemistry, the tetraphenylborate anion is prized as a weakly coordinating counterion. Its large, lipophilic, and relatively inert nature makes it ideal for stabilizing reactive cationic metal complexes, facilitating crystallization, and enabling reactions in non-polar solvents . The evidence of its decomposition under strongly acidic conditions (Section 3) [8] is crucial knowledge for synthetic chemists, as it dictates the compatible reaction conditions and explains potential side reactions (e.g., phenyl group transfer). Procuring high-quality salts of tetraphenylborate is essential for obtaining well-defined organometallic catalysts and crystalline intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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